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Abstract
This application note details a robust and validated analytical method for the quantification of

Sofosbuvir Impurity A, a critical process-related impurity and diastereoisomer of the active

pharmaceutical ingredient (API) Sofosbuvir.[1] The method utilizes Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and

accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and

pharmaceutical dosage forms. The methodology has been validated in accordance with

International Council for Harmonisation (ICH) guidelines.

Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C virus

(HCV) infection.[2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA

polymerase.[3] During the synthesis and storage of Sofosbuvir, various impurities can form,

which must be monitored and controlled to ensure the safety and efficacy of the drug product.

[3] Sofosbuvir Impurity A is a diastereoisomer of Sofosbuvir, sharing the same molecular

formula (C22H29FN3O9P) and molecular weight.[1][4] Its effective separation and

quantification are crucial for maintaining the quality of Sofosbuvir. This document provides a

detailed protocol for a validated RP-HPLC method suitable for this purpose.
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Chemical Structures

Sofosbuvir

Sofosbuvir Impurity A (Diastereoisomer)
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Caption: Chemical structures of Sofosbuvir and its diastereoisomer, Impurity A.

Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantification

of Sofosbuvir Impurity A.

Materials and Reagents
Sofosbuvir Reference Standard

Sofosbuvir Impurity A Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Trifluoroacetic Acid (TFA)

Orthophosphoric Acid

Water (HPLC Grade)
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Sofosbuvir Drug Substance or Product

Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector

Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 µm) or equivalent[5][6]

Analytical balance

Volumetric flasks

Pipettes

Syringe filters (0.45 µm)

Ultrasonic bath

Chromatographic Conditions
Parameter Condition

Column
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)

[5][6]

Mobile Phase
0.1% Trifluoroacetic Acid in Water:Acetonitrile

(50:50, v/v)[5][6]

Flow Rate 1.0 mL/min

Detection Wavelength 260 nm[5][6]

Injection Volume 10 µL

Column Temperature Ambient

Run Time Approximately 10 minutes

Preparation of Solutions
Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1 mL of

Trifluoroacetic Acid to 500 mL of HPLC grade water and mix well. Add 500 mL of acetonitrile
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and sonicate for 15 minutes to degas.[5][6]

Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of

Sofosbuvir Impurity A reference standard into a 50 mL volumetric flask. Add approximately 25

mL of diluent (Water:Acetonitrile, 50:50 v/v), sonicate to dissolve, and dilute to volume with the

diluent.

Working Standard Solution Preparation: From the standard stock solution, prepare a series of

working standard solutions in the concentration range of 1-30 µg/mL by diluting with the diluent.

Sample Preparation: Accurately weigh a quantity of the powdered Sofosbuvir drug substance

or tablet equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add

about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the

diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability

for the intended purpose.

Linearity
The method demonstrated linearity over a concentration range of 10-30 µg/mL for the process-

related impurity.[5][6]

Analyte
Concentration Range
(µg/mL)

Correlation Coefficient (r²)

Sofosbuvir Impurity A 10 - 30[5][6] > 0.999

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
The sensitivity of the method was determined by establishing the LOD and LOQ.
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Parameter Value (µg/mL)

LOD 0.12[5][6]

LOQ 0.375[5][6]

Accuracy
Accuracy was determined by recovery studies at three different concentration levels.

Concentration Level Mean Recovery (%)

80% 98.5 - 101.5

100% 99.0 - 101.0

120% 98.0 - 102.0

Precision
The precision of the method was evaluated by analyzing replicate injections of the standard

solution.

Precision Type % RSD

System Precision < 2.0

Method Precision < 2.0

Intermediate Precision < 2.0

Experimental Workflow
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Sample and Standard Preparation

RP-HPLC Analysis
(C18 Column, UV 260 nm)

Data Acquisition and Processing

Quantification of Impurity A

Reporting and Documentation

Click to download full resolution via product page

Caption: Workflow for the quantification of Sofosbuvir Impurity A.

System Suitability
System suitability parameters should be checked before performing the analysis to ensure the

chromatographic system is working correctly.

Parameter Acceptance Criteria

Tailing Factor (T) ≤ 2.0

Theoretical Plates (N) > 2000

% RSD of Peak Areas ≤ 2.0%

Results and Discussion
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The developed RP-HPLC method successfully separated Sofosbuvir from its diastereoisomeric

impurity, Impurity A. A representative chromatogram would show a baseline separation of the

two peaks. The retention time for Sofosbuvir is expected to be around 3.7 minutes, while the

impurity peak elutes at approximately 5.7 minutes under the specified conditions.[5][6] The

validation results confirm that the method is linear, accurate, precise, and sensitive for the

quantification of Sofosbuvir Impurity A.

Conclusion
The described RP-HPLC method is a reliable and robust analytical tool for the routine quality

control analysis of Sofosbuvir Impurity A in both bulk drug and finished pharmaceutical

products. The method is simple, accurate, and meets the requirements for a validated

analytical procedure as per ICH guidelines.

Logical Relationship Diagram

Analytical Method Development

Objective:
Quantify Sofosbuvir Impurity A

Method:
RP-HPLC with UV Detection

Validation:
(ICH Guidelines)

Application:
Quality Control of Sofosbuvir
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Caption: Logical flow of the analytical method development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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